molecular formula C30H48N2O2 B14560104 N-Phenyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide CAS No. 61797-05-5

N-Phenyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide

Cat. No.: B14560104
CAS No.: 61797-05-5
M. Wt: 468.7 g/mol
InChI Key: GKGAUGHYZUAIFK-UHFFFAOYSA-N
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Description

N-Phenyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide: is a synthetic organic compound with the molecular formula C36H52N2O2 and a molecular weight of 544.81 g/mol . This compound is characterized by its unique structure, which includes a phenyl group, an amide linkage, and two undec-10-enoyl chains. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-Phenyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide typically involves the following steps :

    Starting Materials: The synthesis begins with 10-undecenoic acid and 1,2-ethanediamine.

    Formation of Amide Linkage: The 10-undecenoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This acid chloride is then reacted with 1,2-ethanediamine to form an intermediate amide.

    Coupling with Phenyl Group: The intermediate amide is then coupled with aniline (phenylamine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

N-Phenyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide groups to amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or bromo derivatives of the phenyl group.

Scientific Research Applications

N-Phenyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide has a wide range of applications in scientific research :

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Phenyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its hydrophobic chains can interact with lipid membranes, disrupting their integrity and function.

Comparison with Similar Compounds

  • N-Phenyl-N-{2-[(dec-9-enoyl)amino]ethyl}dec-9-enamide
  • N-Phenyl-N-{2-[(dodec-11-enoyl)amino]ethyl}dodec-11-enamide
  • N-Phenyl-N-{2-[(oct-7-enoyl)amino]ethyl}oct-7-enamide

Comparison:

  • Structural Differences: The

Properties

CAS No.

61797-05-5

Molecular Formula

C30H48N2O2

Molecular Weight

468.7 g/mol

IUPAC Name

N-[2-(N-undec-10-enoylanilino)ethyl]undec-10-enamide

InChI

InChI=1S/C30H48N2O2/c1-3-5-7-9-11-13-15-20-24-29(33)31-26-27-32(28-22-18-17-19-23-28)30(34)25-21-16-14-12-10-8-6-4-2/h3-4,17-19,22-23H,1-2,5-16,20-21,24-27H2,(H,31,33)

InChI Key

GKGAUGHYZUAIFK-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NCCN(C1=CC=CC=C1)C(=O)CCCCCCCCC=C

Origin of Product

United States

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